molecular formula C10H14FN3 B1499561 1-(6-Fluoropyridin-3-yl)-1,4-diazepane

1-(6-Fluoropyridin-3-yl)-1,4-diazepane

Cat. No.: B1499561
M. Wt: 195.24 g/mol
InChI Key: SERVJPKLIJIBSV-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)-1,4-diazepane (CAS 303159-59-3) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,4-diazepane ring linked to a 6-fluoropyridin-3-yl group, a structural motif recognized as a privileged scaffold for designing ligands that target aminergic receptors . Its primary research value lies in its potential application in central nervous system (CNS) drug discovery, particularly as a key intermediate in the synthesis of novel dopamine and serotonin receptor agonists . Evidence suggests that compounds with this core structure can be developed to target multiple receptors simultaneously, a promising strategy for the treatment of complex neurological conditions such as Parkinson's disease . Furthermore, the 1,4-diazepane core is being explored in other therapeutic areas. In oncology research, for instance, structurally similar diazepane derivatives have been identified as potent, reversible inhibitors of the KRAS protein, a highly validated but challenging cancer target . The flexibility of the seven-membered diazepane ring allows researchers to fine-tune the molecule's properties, enabling optimization of binding affinity and metabolic stability for various pharmacological applications . This compound is provided for research purposes only. Researchers should consult the Safety Data Sheet for proper handling, storage, and hazard information prior to use.

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)-1,4-diazepane

InChI

InChI=1S/C10H14FN3/c11-10-3-2-9(8-13-10)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2

InChI Key

SERVJPKLIJIBSV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=CN=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Receptor Binding

The pyridine R1 substituent critically influences binding to nAChRs and other receptors. Key analogs and their properties are summarized below:

Table 1: Comparison of 1-(Pyridin-3-yl)-1,4-diazepane Derivatives
Compound R1 Substituent Target Receptor Key Findings
1 (NS3531) None (unsubstituted) nAChR Binds via classical nicotinic pharmacophore; diazepane interacts with principal subunit .
4 (NS3920) 6-Bromo nAChR Bromine’s bulk may reduce steric flexibility but enhance halogen bonding .
2 (NS3573) 5-Ethoxy nAChR Ethoxy’s moderate bulk maintains binding mode; co-crystallized with Ls-AChBP .
3 (NS3570) 5-Phenyl nAChR Phenyl introduces steric bulk but retains core scaffold interactions .
1-(3-Trifluoromethylphenyl) 3-CF₃ (phenyl) D3 Receptor Trifluoromethyl enhances lipophilicity and receptor selectivity .
1-(3-Chlorophenyl) 3-Cl (pyrazole) 5-HT7R High selectivity for serotonin receptors; optimal binding affinity .

Key Observations :

  • Fluorine vs.
  • Ethoxy vs. Phenyl : Ethoxy (compound 2) maintains binding conformation, whereas phenyl (compound 3) introduces steric bulk without disrupting core interactions, suggesting substituent position (5- vs. 6-pyridine) is critical .
  • Trifluoromethylphenyl Derivatives : Compounds like 1-(3-trifluoromethylphenyl)-1,4-diazepane (14b) exhibit distinct D3 receptor selectivity, highlighting how aryl substituents outside the pyridine ring diversify therapeutic targeting .

Pharmacological Profiles

  • nAChR Affinity : Unsubstituted (compound 1) and ethoxy (compound 2) analogs show moderate-to-high affinity for α4β2 nAChRs, critical for nicotine addiction therapies .
  • Serotonin Receptor Selectivity : The 3-chlorophenyl-pyrazole analog (Table 4 in ) demonstrates 5-HT7R selectivity, suggesting fluorinated derivatives could be tuned for serotonergic activity .
  • D3 Receptor Ligands : Trifluoromethylphenyl derivatives (e.g., 14b, 14d) highlight the scaffold’s adaptability for dopamine receptor targeting .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

Overview:
A widely used method for preparing 1-(6-fluoropyridin-3-yl)-1,4-diazepane involves palladium-catalyzed cross-coupling reactions, specifically Buchwald-Hartwig amination, to attach the 6-fluoropyridin-3-yl group to the diazepane nitrogen. This approach allows regioselective C-N bond formation with good yields.

Synthetic Route and Conditions:

Step Reagents & Catalysts Conditions Description
1 1-boc-1,4-diazepane, Pd(OAc)2, BINAP, Cs2CO3 Toluene, 80°C, 18 hours Palladium-catalyzed coupling to form protected intermediate
2 4 N HCl (MeOH) Room temperature, overnight Boc deprotection to yield free amine
3 6-fluoropyridin-3-yl halide or derivative Base (e.g., K2CO3), CH3CN, reflux Coupling of fluoropyridine to diazepane nitrogen
4 Purification Silica gel chromatography Isolation of pure product

Key Points:

  • The use of Pd(OAc)2 and BINAP as catalyst and ligand respectively facilitates the amination reaction.
  • Cs2CO3 acts as a base to deprotonate the diazepane nitrogen.
  • Boc protection prevents side reactions during coupling and is removed post-coupling.
  • Reflux in acetonitrile (CH3CN) promotes nucleophilic substitution.
  • Purification by silica gel chromatography ensures high purity.

Reference: This method and conditions are adapted from a synthetic scheme reported in a pharmaceutical research article detailing the preparation of related fluoropyridinyl piperazine derivatives, which share similar coupling chemistry with diazepane analogs.

Nucleophilic Substitution Using Halogenated Pyridine Derivatives

Overview:
Another approach involves nucleophilic substitution where 1,4-diazepane acts as a nucleophile attacking a halogenated 6-fluoropyridin-3-yl derivative under basic conditions.

Synthetic Route and Conditions:

Step Reagents & Conditions Description
1 6-fluoropyridin-3-amine or halide derivative Polar aprotic solvent (e.g., DMF), base (K2CO3)
2 Reflux or elevated temperature Facilitates nucleophilic substitution
3 Work-up and purification Extraction, washing, drying, chromatography

Key Points:

  • The nucleophilic nitrogen of 1,4-diazepane displaces a leaving group (e.g., halide) on the fluoropyridine ring.
  • Potassium carbonate serves as a base to deprotonate the diazepane nitrogen, increasing nucleophilicity.
  • Dimethylformamide (DMF) or acetonitrile are preferred solvents due to polarity and ability to dissolve reagents.
  • Reaction temperatures typically range from room temperature to reflux depending on substrate reactivity.

Reference: This method is consistent with general nucleophilic aromatic substitution reactions used for fluoropyridine derivatives and is supported by synthetic protocols cited in chemical supplier data and research articles.

Multi-Step Synthetic Routes Involving Intermediate Formation

Overview:
Some synthetic strategies involve preparing key intermediates such as fluoropyridinyl boronic acids or halogenated diazepane derivatives, which are then coupled to form the target compound.

Key Steps:

Step Description Reagents & Conditions
1 Preparation of 6-fluoropyridin-3-ylboronic acid intermediate Pd2(dba)3, tricyclohexyl phosphine, bis(pinacolato)diboron, sodium acetate, 1,4-dioxane, 85°C, 16 h
2 Esterification of boronic acid with pinacol Toluene, MgSO4, room temperature, overnight
3 Oxidation of boronic ester to phenol derivative H2O2, THF, room temperature, 2 h
4 Alkylation of diazepane with halogenated intermediates K2CO3, KI, CH3CN, reflux
5 Final coupling and purification Silica gel chromatography

Notes:

  • The boronic acid intermediate allows Suzuki-type coupling and further functionalization.
  • Alkylation steps involve reaction of diazepane with alkyl halides bearing the fluoropyridine moiety.
  • The multi-step approach is useful for introducing additional functionality or protecting groups.

Reference: Detailed in pharmaceutical research publications describing the synthesis of fluoropyridinyl piperazine and diazepane derivatives with biological evaluation.

Patent-Described Methods for Related Diazepane Derivatives

Overview:
A US patent (US5532358A) describes a method for preparing alkyl-substituted 1,4-diazepane derivatives involving strong base-mediated lithiation and subsequent amination steps, which can be adapted for fluoropyridinyl substitution.

Key Steps:

Step Description Reagents & Conditions
1 Deprotonation with sodium hexamethyldisilazane (NaHMDS) THF, room temperature, 15 min to 2 h
2 Reaction with n-butyllithium (nBuLi) at low temperature Diethyl ether/TMEDA, -78°C to -10°C
3 Coupling with amine containing fluoropyridine moiety 90-120°C, 3-24 h, presence of hydrogen halide scavenger
4 Cyclization and base treatment NaH, pyridine, 80-110°C, 2-24 h

Notes:

  • This method involves generation of dianionic intermediates for selective functionalization.
  • The process is useful for synthesizing complex diazepane scaffolds with pyridine substituents.
  • Adaptation to 6-fluoropyridin-3-yl substitution requires appropriate amine precursors.

Reference: Patent US5532358A outlines this multi-step synthetic approach for related diazepane compounds.

Summary Table of Preparation Methods

Methodology Key Reagents & Catalysts Reaction Conditions Advantages Limitations
Pd-Catalyzed Cross-Coupling Pd(OAc)2, BINAP, Cs2CO3, Boc protection Toluene 80°C, reflux in CH3CN High regioselectivity, good yield Requires expensive catalysts
Nucleophilic Substitution 6-Fluoropyridinyl halide, K2CO3, DMF Reflux or elevated temperature Simpler setup, fewer steps May have lower regioselectivity
Multi-Step with Boronic Acid Intermediates Pd2(dba)3, bis(pinacolato)diboron, K2CO3, KI 85°C, reflux, room temperature Versatile for functionalization More complex, multiple purification steps
Strong Base Lithiation & Amination (Patent Method) NaHMDS, nBuLi, NaH, pyridine -78°C to 120°C, 2-24 h reactions Enables complex substitutions Requires strict temperature control and handling of strong bases

Analytical Techniques for Validation

Q & A

Q. What are the established synthetic routes for 1-(6-Fluoropyridin-3-yl)-1,4-diazepane, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : React 6-fluoropyridin-3-amine with 1,4-diazepane under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate coupling .
    • Cross-Coupling Catalysis : Use Pd-mediated coupling (e.g., Buchwald-Hartwig) for regioselective attachment of the fluoropyridine moiety to the diazepane ring, particularly when steric hindrance is a concern .
  • Purity Validation :
    • NMR Spectroscopy : ¹H/¹⁹F NMR confirms structural integrity (e.g., δ ~8.2 ppm for pyridine protons, δ ~-110 ppm for fluorine) .
    • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 210.1 (calculated for C₁₀H₁₂FN₃) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • GHS Compliance : Classified as "Danger" (H318: Causes serious eye damage). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the fluoropyridine group .
  • Waste Disposal : Follow institutional protocols for halogenated waste, as fluorine substituents may require specialized treatment .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for nucleophilic substitution or coupling reactions. For example, simulate the activation energy for fluoropyridine-amine interactions .
  • Solvent Optimization : Employ COSMO-RS simulations to predict solvent effects on reaction yield (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing diazepane derivative datasets to predict optimal reaction conditions (temperature, catalyst loading) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. inactivity) of this compound?

Methodological Answer:

  • Structural Validation : Confirm the compound’s stereochemistry via X-ray crystallography, as improper chair conformations in the diazepane ring may alter bioactivity .
  • Assay Reproducibility : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Meta-Analysis : Compare structural analogs (e.g., bromo/trifluoromethyl-pyridinyl derivatives) to identify substituent-specific trends in activity .

Q. What experimental design strategies improve yield in fluoropyridine-diazepane coupling reactions?

Methodological Answer:

  • Factorial Design : Apply a 2³ factorial matrix to test variables: temperature (80°C vs. 120°C), catalyst loading (5% vs. 10% Pd), and solvent (DMF vs. DMSO). Analyze interactions using ANOVA .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes while maintaining >90% yield, as demonstrated for analogous diazepane derivatives .

Data Contradiction Analysis

Example Contradiction : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Framework :

Batch Purity Audit : Re-analyze disputed samples via HPLC-MS to confirm compound integrity .

Cell Line Validation : Ensure consistent use of cell lines (e.g., HEK293 vs. HeLa) and passage numbers, as genetic drift may affect target expression .

Negative Controls : Include known kinase inhibitors (e.g., staurosporine) to benchmark assay sensitivity .

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